Comparable Anticonvulsant Efficacy to Carbamazepine in the Maximal Electroshock Model
In the mouse maximal electroshock seizure (MES) model, Carbamazepine 10,11-epoxide (CBZ-E) demonstrated anticonvulsant activity that was only slightly less potent than the parent drug carbamazepine (CBZ), confirming its status as a significant contributor to in vivo efficacy [1]. Both compounds were equally ineffective against seizures induced by pentylenetetrazole and bicuculline [1].
| Evidence Dimension | In vivo Anticonvulsant Potency (Brain Concentration) |
|---|---|
| Target Compound Data | CBZ-E: Slightly less potent than CBZ; both ineffective against PTZ and bicuculline |
| Comparator Or Baseline | Carbamazepine (CBZ): Slightly more potent than CBZ-E |
| Quantified Difference | CBZ was slightly more potent than CBZ-E; no quantitative ED50 difference specified in abstract, but both were markedly effective in the same model. |
| Conditions | Mouse maximal electroshock seizure (MES) model; brain concentration analysis. |
Why This Matters
For researchers requiring an active control with a defined potency offset from the parent, CBZ-E provides a valuable comparator to dissect the parent drug's in vivo pharmacology.
- [1] Bourgeois, B. F., & Wad, N. (1984). Individual and combined antiepileptic and neurotoxic activity of carbamazepine and carbamazepine-10,11-epoxide in mice. *Journal of Pharmacology and Experimental Therapeutics*, 231(2), 411–415. View Source
